4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine
Description
4-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused to a cyclopentane moiety. The cyclopropylmethoxy substituent at position 4 introduces steric bulk and unique electronic effects, distinguishing it from other derivatives.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9-10(3-1)12-7-13-11(9)14-6-8-4-5-8/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQARTSKMPPRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopropylmethoxy group, which is then introduced to the pyrimidine ring through nucleophilic substitution reactions. The cyclopentane ring is fused to the pyrimidine ring via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the cyclopropylmethoxy group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and growth.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key analogs and their substituents are summarized below:
Physicochemical Properties
- Chlorinated Derivatives: Chlorine substituents (e.g., 2-chloro-4-methyl analogs) are associated with increased density (~1.32 g/cm³) and higher boiling points (~305°C) due to enhanced molecular polarity . Chlorination may also elevate toxicity, as noted in chlorinated methane and ethane derivatives .
- Alkoxy Derivatives : Methoxy (OCH₃) and ethoxy (OCH₂CH₃) groups improve aqueous solubility compared to chloro or alkyl substituents. The cyclopropylmethoxy group in the target compound likely offers intermediate lipophilicity, balancing membrane permeability and metabolic stability .
Biological Activity
4-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound characterized by a unique structure that includes a pyrimidine ring fused with a cyclopentane ring and a cyclopropylmethoxy substituent. This compound has garnered attention in recent years for its potential biological activities and applications in medicinal chemistry.
Anticancer Potential
Recent studies have investigated the anticancer properties of this compound. For instance, research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | G2/M phase cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies indicate that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
Emerging research also points to the neuroprotective potential of this compound. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis. This effect is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Cell Models
In a study utilizing SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols. For analogous pyrrolo[2,3-d]pyrimidines, key steps include:
- Cyclization : Reacting ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to form a pyrimidine intermediate .
- Functionalization : Introducing substituents (e.g., cyclopropylmethoxy) via nucleophilic substitution or coupling reactions. For chlorinated analogs, POCl₃ or PCl₅ is used .
- Optimization : Solvent choice (DMF for solubility), temperature (reflux for cyclization), and catalysts (e.g., NaOAc in acetic anhydride) are critical for yield (60–85%) and purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 4-(cyclopropylmethoxy)-cyclopenta[d]pyrimidine derivatives?
- Methodological Answer :
- NMR : ¹H NMR identifies cyclopropane protons (δ 0.5–1.5 ppm) and pyrimidine aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms ether linkages (C-O at ~70 ppm) .
- MS : HRMS (ESI+) ensures accurate mass matching (e.g., [M+H]+ calc’d vs. observed) .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) .
Q. What preliminary biological screening assays are recommended for this compound class?
- Methodological Answer :
- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR) .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (IC₅₀ calculation) .
- Solubility : Determine in PBS/DMSO for in vitro relevance. Cyclopropane groups may enhance lipophilicity (LogP ~2–3) .
Advanced Research Questions
Q. How can regioselectivity challenges during cyclopropane ring functionalization be addressed?
- Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield reactive hydroxyl groups during cyclopropane oxidation .
- Catalysis : Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for selective C-O bond formation .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites and transition states to guide synthetic routes .
Q. How do structural modifications (e.g., substituent position) impact kinase selectivity?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., 4-chloro vs. 4-methoxy derivatives) in kinase panels. For example:
| Substituent | Kinase IC₅₀ (nM) | Selectivity |
|---|---|---|
| Cl | EGFR: 12 | Low |
| OCH₂CyclPr | VEGFR2: 8 | High |
- Co-crystallization : Resolve X-ray structures with target kinases (e.g., PDB entries) to map binding interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CellTiter-Glo® for viability) .
- Metabolite Analysis : Use LC-MS to identify active metabolites (e.g., CYP450-mediated oxidation) that may skew results .
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-target detection) .
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate bioavailability (%F), BBB permeability, and CYP450 interactions .
- Molecular Dynamics : Simulate binding to serum albumin to predict half-life .
- Metabolic Stability : In vitro liver microsome assays (human/rat) identify susceptible sites for deuteration or fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
